Ciforadenant is a small molecule immune checkpoint inhibitor of the adenosine A2A receptor (ADORA2A) with potential antineoplastic activity. Upon oral administration, ciforadenant binds to adenosine A2A receptors expressed on the surface of immune cells, including T-lymphocytes, natural killer (NK) cells, macrophages and dendritic cells (DCs). This prevents tumor-released adenosine from interacting with the A2A receptors on these key immune surveillance cells, thereby abrogating adenosine-induced immunosuppression in the tumor microenvironment. This may stimulate anti-tumor immune responses, resulting in tumor regression.
Ciforadenant
CAS No.: 1202402-40-1
Cat. No.: VC0523751
Molecular Formula: C20H21N7O3
Molecular Weight: 407.4 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1202402-40-1 |
---|---|
Molecular Formula | C20H21N7O3 |
Molecular Weight | 407.4 g/mol |
IUPAC Name | 7-(5-methylfuran-2-yl)-3-[[6-[[(3S)-oxolan-3-yl]oxymethyl]pyridin-2-yl]methyl]triazolo[4,5-d]pyrimidin-5-amine |
Standard InChI | InChI=1S/C20H21N7O3/c1-12-5-6-16(30-12)17-18-19(24-20(21)23-17)27(26-25-18)9-13-3-2-4-14(22-13)10-29-15-7-8-28-11-15/h2-6,15H,7-11H2,1H3,(H2,21,23,24)/t15-/m0/s1 |
Standard InChI Key | KURQKNMKCGYWRJ-HNNXBMFYSA-N |
Isomeric SMILES | CC1=CC=C(O1)C2=C3C(=NC(=N2)N)N(N=N3)CC4=NC(=CC=C4)CO[C@H]5CCOC5 |
SMILES | CC1=CC=C(O1)C2=C3C(=NC(=N2)N)N(N=N3)CC4=NC(=CC=C4)COC5CCOC5 |
Canonical SMILES | CC1=CC=C(O1)C2=C3C(=NC(=N2)N)N(N=N3)CC4=NC(=CC=C4)COC5CCOC5 |
Appearance | Solid powder |
Introduction
Ciforadenant, also known as CPI-444, is an investigational small molecule that functions as an immune checkpoint inhibitor by targeting the adenosine A2A receptor (ADORA2A). This receptor is involved in suppressing the immune response within the tumor microenvironment by binding to adenosine, a metabolite produced by tumors to evade immune detection . By blocking this interaction, ciforadenant aims to enhance anti-tumor immune responses, potentially leading to tumor regression .
Mechanism of Action
Ciforadenant works by inhibiting the adenosine A2A receptor, which is expressed on the surface of immune cells such as T-lymphocytes, natural killer (NK) cells, macrophages, and dendritic cells. Adenosine binding to the A2A receptor typically suppresses the activity of these immune cells, allowing tumors to evade immune surveillance. By blocking this pathway, ciforadenant prevents adenosine-induced immunosuppression, thereby promoting an anti-tumor immune response .
Clinical Trials and Research Findings
Ciforadenant is being investigated in various clinical trials for its potential in treating different types of cancer. Notably, it is being studied in combination with other immune checkpoint inhibitors to enhance its efficacy.
Phase 1b/2 Clinical Trial in Metastatic RCC
In a Phase 1b/2 clinical trial, ciforadenant is being evaluated as a potential first-line therapy for metastatic renal cell carcinoma (RCC) in combination with anti-CTLA-4 and anti-PD-1 therapies. This trial aims to leverage the synergistic effects of combining ciforadenant with other checkpoint inhibitors to target multiple components of the immune response to cancer .
Renal Cell Carcinoma (RCC) Outcomes
In RCC patients, ciforadenant monotherapy and combination therapy with atezolizumab have shown promising results. While only a small percentage of patients achieved partial responses, a significant proportion experienced tumor regression and disease control for at least six months. The combination therapy group had a higher rate of confirmed disease control and longer progression-free survival compared to monotherapy .
Preclinical Data
Preclinical studies have highlighted the potential synergy between ciforadenant and other immune checkpoint inhibitors. For example, in murine melanoma models, the combination of ciforadenant with immune checkpoint blockade (ICB) upregulated genes involved in the IL-12/STAT4 signaling axis, promoting the development of CXCR3+ IFNγ-producing Th1 helper cells. This combination also increased the production of chemokine CXCL10, which recruits these helper cells into the tumor, modulating the tumor microenvironment into a proinflammatory state .
Safety and Tolerability
Ciforadenant has been found to be generally safe and well-tolerated in clinical trials. The combination of ciforadenant with other checkpoint inhibitors has shown favorable safety profiles, although detailed safety data from larger studies are awaited .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume